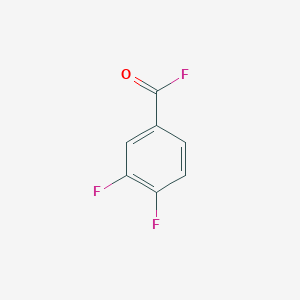
3,4-difluorobenzoyl Fluoride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4-Difluorobenzoyl Fluoride is an organic compound with the molecular formula C(_7)H(_3)F(_3)O. It is a fluorinated derivative of benzoyl fluoride, characterized by the presence of two fluorine atoms at the 3 and 4 positions on the benzene ring. This compound is known for its reactivity and is used in various chemical synthesis processes, particularly in the pharmaceutical and agrochemical industries.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
3,4-Difluorobenzoyl Fluoride can be synthesized through several methods:
-
Direct Fluorination: : One common method involves the direct fluorination of benzoyl fluoride using a fluorinating agent such as elemental fluorine or a fluorine-containing compound like sulfur tetrafluoride. The reaction typically occurs under controlled conditions to prevent over-fluorination and to ensure the selective substitution at the 3 and 4 positions.
-
Halogen Exchange: : Another method involves the halogen exchange reaction where a precursor compound, such as 3,4-dichlorobenzoyl fluoride, is treated with a fluorinating agent like potassium fluoride. This reaction is usually carried out in an aprotic solvent at elevated temperatures to facilitate the exchange of chlorine atoms with fluorine atoms.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale halogen exchange reactions due to their efficiency and cost-effectiveness. The process typically includes:
Preparation of Precursor: Synthesis of 3,4-dichlorobenzoyl fluoride or a similar precursor.
Fluorination: Treatment with a fluorinating agent in a continuous flow reactor to ensure consistent product quality.
Purification: The crude product is purified using distillation or recrystallization techniques to obtain high-purity this compound.
Análisis De Reacciones Químicas
Types of Reactions
3,4-Difluorobenzoyl Fluoride undergoes various chemical reactions, including:
Nucleophilic Substitution: The fluorine atoms on the benzene ring can be substituted by nucleophiles such as amines, alcohols, or thiols, leading to the formation of corresponding substituted benzoyl derivatives.
Hydrolysis: In the presence of water or aqueous bases, this compound can hydrolyze to form 3,4-difluorobenzoic acid and hydrogen fluoride.
Reduction: The carbonyl group in this compound can be reduced to form 3,4-difluorobenzyl alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide, ethanolamine, or thiourea in solvents like dimethylformamide or acetonitrile.
Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.
Major Products
Nucleophilic Substitution: Substituted benzoyl derivatives.
Hydrolysis: 3,4-Difluorobenzoic acid.
Reduction: 3,4-Difluorobenzyl alcohol.
Aplicaciones Científicas De Investigación
3,4-Difluorobenzoyl Fluoride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various fluorinated organic compounds, which are valuable in the development of pharmaceuticals and agrochemicals.
Biology: In biological research, it serves as a building block for the synthesis of fluorinated analogs of biologically active molecules, aiding in the study of enzyme mechanisms and drug interactions.
Medicine: The compound is utilized in the synthesis of potential drug candidates, particularly those targeting diseases where fluorinated compounds exhibit enhanced biological activity.
Industry: It is employed in the production of specialty chemicals and materials, including polymers and coatings, where fluorinated compounds provide desirable properties such as increased stability and resistance to degradation.
Mecanismo De Acción
The mechanism by which 3,4-Difluorobenzoyl Fluoride exerts its effects depends on its specific application:
As a Fluorinating Agent: It introduces fluorine atoms into organic molecules, altering their chemical and physical properties. The fluorine atoms can enhance the stability, lipophilicity, and bioavailability of the resulting compounds.
In Biological Systems: When incorporated into drug molecules, the fluorine atoms can influence the interaction with biological targets, such as enzymes or receptors, by modifying the electronic and steric properties of the molecule.
Comparación Con Compuestos Similares
3,4-Difluorobenzoyl Fluoride can be compared with other fluorinated benzoyl fluorides, such as:
2,4-Difluorobenzoyl Fluoride: Similar in structure but with fluorine atoms at different positions, leading to different reactivity and applications.
3,5-Difluorobenzoyl Fluoride: Another isomer with distinct properties and uses.
3,4-Dichlorobenzoyl Fluoride: A chlorinated analog that undergoes different reactions and is used in different applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts unique reactivity and properties, making it valuable in various chemical and industrial processes.
Propiedades
Fórmula molecular |
C7H3F3O |
|---|---|
Peso molecular |
160.09 g/mol |
Nombre IUPAC |
3,4-difluorobenzoyl fluoride |
InChI |
InChI=1S/C7H3F3O/c8-5-2-1-4(7(10)11)3-6(5)9/h1-3H |
Clave InChI |
GWNFKYKVGFEKJI-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1C(=O)F)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


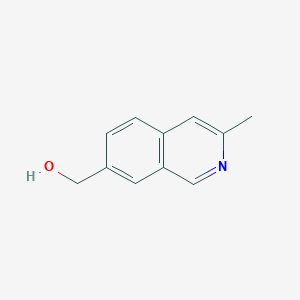
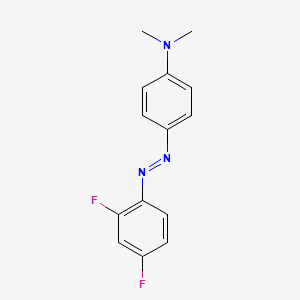
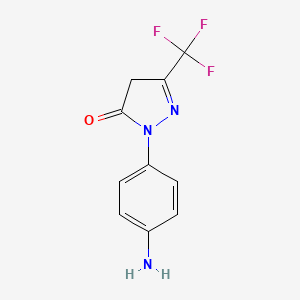
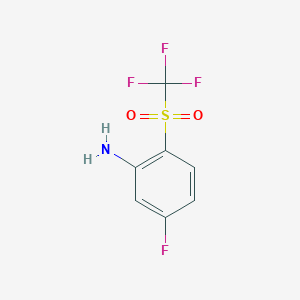
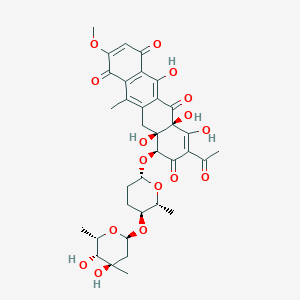
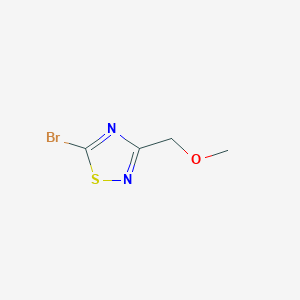
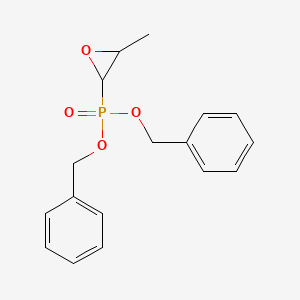
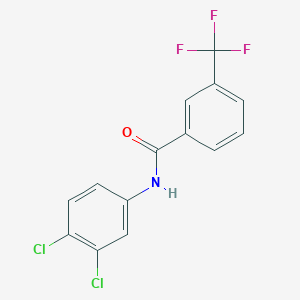
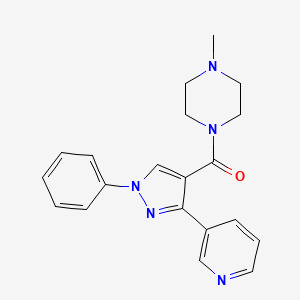
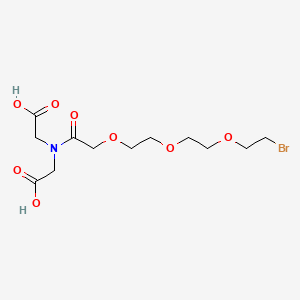

![4-[2-chloroethyl(ethyl)amino]but-2-ynyl (2R)-2-cyclohexyl-2-hydroxy-2-phenylacetate](/img/structure/B12840608.png)
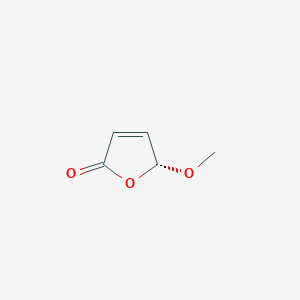
![5-(((2,6-Difluoro-3,5-dimethoxyphenyl)amino)methyl)-N-ethyl-1h-pyrrolo[2,3-b]pyridin-4-amine](/img/structure/B12840625.png)
